2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Description
Synthesis Analysis
The synthesis of related compounds involves strategic molecular design to enhance properties such as solubility and biological activity. For instance, the insertion of a piperazine unit, as seen in the synthesis of compounds like K-604, demonstrates the approach to improving aqueous solubility and oral absorption, crucial for therapeutic efficacy (Shibuya et al., 2018).
Molecular Structure Analysis
Molecular structure plays a critical role in the compound's chemical behavior and interaction with biological systems. Crystal structure studies provide insights into the molecule's conformation, showcasing interactions such as hydrogen bonding and S⋯S interactions that influence stability and reactivity (Bunev et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving the compound underline its versatility and potential for generating derivatives with varied biological activities. For example, reactions leading to novel benzodifuranyl derivatives highlight the compound's utility as a precursor for synthesizing heterocyclic compounds with significant anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2020).
Physical Properties Analysis
Understanding the physical properties, including solubility and crystallinity, is essential for pharmaceutical formulation and material science applications. The compound's design can markedly influence its solubility and oral bioavailability, as demonstrated by modifications leading to improved pharmacokinetic profiles in related compounds (Shibuya et al., 2018).
Chemical Properties Analysis
The chemical behavior, including reactivity towards different reagents and conditions, determines the compound's applicability in synthesis and drug design. The introduction of specific functional groups can significantly alter the compound's activity and selectivity towards biological targets, as seen in derivatives designed for enhanced anticancer activity (Boddu et al., 2018).
properties
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2S/c1-26-17-8-4-3-7-16(17)24-12-10-23(11-13-24)14-19(25)22-20-21-15-6-2-5-9-18(15)27-20/h3-4,7-8H,2,5-6,9-14H2,1H3,(H,21,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVQFFZSGHPVMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=NC4=C(S3)CCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.